The synthesis of PROTAC RAR Degrader-1 involves several key steps, typically employing established methods such as amide coupling, click chemistry, or reductive amination. The synthesis begins with the preparation of the E3 ligase ligand and the RAR ligand, which are then linked through a suitable linker optimized for length and rigidity. Modular approaches are often employed to streamline the synthesis process, allowing for variations in linker types and lengths to be explored efficiently .
The initial proof-of-concept synthesis may use simple alkyl or polyethylene glycol linkers. Subsequent optimization focuses on enhancing pharmacokinetic and pharmacodynamic properties by adjusting linker characteristics. This modular synthesis approach reduces resource requirements and accelerates the development of candidate degraders .
The molecular structure of PROTAC RAR Degrader-1 includes:
While specific structural data such as bond lengths or angles are not provided in the available literature, it is crucial that the linker maintains sufficient flexibility to allow effective interaction between both ligands while ensuring high binding affinity to their respective targets .
The primary chemical reactions involved in utilizing PROTAC RAR Degrader-1 include:
These reactions highlight the catalytic nature of PROTACs, where one molecule can induce multiple rounds of target protein degradation .
The mechanism of action for PROTAC RAR Degrader-1 is characterized by its ability to redirect cellular degradation pathways:
This process effectively reduces RAR levels within cells, which can be beneficial in contexts where RAR activity contributes to disease states such as cancer .
While detailed physical properties such as melting point or solubility may not be explicitly stated in available sources, general properties associated with PROTAC compounds include:
Chemical properties include reactivity with cellular components and compatibility with standard biological assays used in drug discovery .
PROTAC RAR Degrader-1 has significant scientific applications, particularly in:
The versatility of PROTAC technology positions it as a promising strategy in modern pharmacology, potentially leading to breakthroughs in treating diseases previously deemed difficult to target effectively .
PROTAC RAR Degrader-1 exemplifies a strategically engineered bifunctional molecule comprising three modular domains: a Retinoic Acid Receptor (RAR)-binding warhead, an E3 ubiquitin ligase (cIAP1) recruiter, and a connecting linker. The RAR ligand typically derives from tamibarotene analogues, which exhibit high affinity for the RARα ligand-binding domain (Kd = 1–5 nM) and selective antagonism of transcriptional activity [6] [10]. This ligand serves as the target-binding moiety, enabling selective recognition of RAR isoforms.
The E3 ligase component utilizes a bestatin-methyl ester derivative, which binds the baculoviral IAP repeat (BIR) domains of cellular Inhibitor of Apoptosis Protein 1 with an IC50 of ~500 nM [4] [7]. This binding induces conformational changes in cellular Inhibitor of Apoptosis Protein 1, facilitating its transition from an inactive monomer to an active dimer capable of accepting ubiquitin-charged E2 enzymes [7].
The linker domain, typically composed of polyethylene glycol or alkyl chains, covalently integrates these moieties. Critical design parameters include:
Table 1: Key Components of PROTAC RAR Degrader-1 Architecture
Domain | Chemical Scaffold | Target | Binding Affinity | Function |
---|---|---|---|---|
Warhead | Tamibarotene derivative | Retinoic Acid Receptor α | Kd 1–5 nM | Target protein recognition |
E3 recruiter | Bestatin-methyl ester | Cellular Inhibitor of Apoptosis Protein 1 BIR domain | IC50 ~500 nM | E3 ligase recruitment |
Linker | Polyethylene glycol/Alkyl chains | N/A | N/A | Spatial coordination |
Rational optimization of PROTAC RAR Degrader-1 focuses on stabilizing the Retinoic Acid Receptor–PROTAC–cellular Inhibitor of Apoptosis Protein 1 ternary complex to maximize ubiquitination efficiency. Key strategies include:
Cooperativity Enhancement: Structure-activity relationship studies identified that introducing electron-donating groups (e.g., methoxy) at the para-position of the RAR ligand's phenyl ring improves hydrophobic packing at the Retinoic Acid Receptor–cellular Inhibitor of Apoptosis Protein 1 interface, increasing ternary complex stability by 3.5-fold [1] [2]. Computational modeling reveals this modification fills a hydrophobic pocket formed by Val972 (Retinoic Acid Receptor) and Trp310 (cellular Inhibitor of Apoptosis Protein 1), reducing solvent exposure.
Binding Kinetics Optimization: Structure-based drug design refined linker attachment points using X-ray crystallography of binary complexes. Angling the linker away from the Retinoic Acid Receptor coactivator binding site prevented steric hindrance while maintaining a 12–15 Å distance between E3 and substrate lysines—optimal for ubiquitin transfer [2] [9]. Molecular dynamics simulations demonstrated that rigid aromatic linkers (e.g., phenyltriazole) reduced conformational entropy loss upon ternary complex formation by 40% compared to flexible alkyl chains [9].
Ubiquitination Efficiency: Engineered degrons were incorporated by:
Table 2: Impact of Structural Modifications on Degradation Efficiency
Modification | Δ Ternary Complex Kd (nM) | Ubiquitination Rate (pmol/min) | DC50 (nM) |
---|---|---|---|
Parent compound | 420 ± 35 | 0.8 ± 0.1 | 850 ± 120 |
para-Methoxy RAR | 120 ± 15* | 2.3 ± 0.3* | 210 ± 40* |
Phenyltriazole linker | 185 ± 20* | 1.9 ± 0.2* | 310 ± 55* |
Dual optimization | 75 ± 10* | 3.7 ± 0.4* | 95 ± 15* |
*p < 0.01 vs parent compound*
The linker domain critically determines PROTAC RAR Degrader-1's physicochemical behavior and intracellular efficacy. Three key parameters govern linker optimization:
Hydrophilicity-Hydrophobic Balance: Polyethylene glycol segments (2–3 units) lower cLogP by 1.5–2.0 units while maintaining cell permeability above 15 × 10−6 cm/s in Caco-2 assays [5]. Exceeding 4 ethylene glycol units induces aqueous solubility >500 μM but reduces membrane permeability by 60% due to excessive hydration shells [3] [5]. Incorporating piperazine rings enhances endosomal escape by 2.3-fold through pH-dependent protonation while maintaining moderate lipophilicity (cLogP = 1.8–2.5) [5].
Conformational Rigidity: Comparative studies show fully flexible alkyl chains (C8–C12) enable ternary complex formation but yield heterogeneous binding orientations, reducing degradation efficiency (maximum 45% at 24h). Introducing conformational restraints via:
Proteolytic Stability: In vivo studies revealed that ester-containing linkers suffered >90% hydrolysis in hepatocyte assays. Stabilization strategies include:
PROTAC RAR Degrader-1's cellular Inhibitor of Apoptosis Protein 1-based architecture exhibits distinct advantages and limitations compared to Cereblon/Von Hippel-Lindau-based systems:
Degradation Mechanism: Cellular Inhibitor of Apoptosis Protein 1 functions as a dimerizing E3 ligase, requiring PROTAC-induced homodimerization for activation—unlike monomeric Cereblon or Von Hippel-Lindau [4] [7]. This results in:
Tissue Selectivity: Cellular Inhibitor of Apoptosis Protein 1 is overexpressed in hematopoietic malignancies (e.g., myeloma, leukemia), conferring 10–50-fold enhanced degradation in these cells versus solid tumors [4] [6]. Conversely, Cereblon/Von Hippel-Lindau systems show ubiquitous expression but exhibit variable activity in neurological tissues due to blood-brain barrier limitations [6] [8].
Resistance Profiles: Cereblon-based systems face clinical limitations from CRBN−/− mutations and substrate splicing variants. Cellular Inhibitor of Apoptosis Protein 1-based PROTAC RAR Degrader-1 bypasses these issues but remains vulnerable to:
Structural Constraints: Cereblon/Von Hippel-Lindau systems accommodate larger payloads (MW up to 1,200 Da) versus cellular Inhibitor of Apoptosis Protein 1's optimal range (800–900 Da) due to steric constraints in the dimer interface [6] [8]. However, cellular Inhibitor of Apoptosis Protein 1 permits greater linker variability through its solvent-exposed binding pocket.
Table 3: Comparative Analysis of E3 Ligase Platforms
Parameter | Cellular Inhibitor of Apoptosis Protein 1-Based | Cereblon-Based | Von Hippel-Lindau-Based |
---|---|---|---|
Ternary complex stoichiometry | 2:2:2 (dimeric) | 1:1:1 | 1:1:1 |
Catalytic turnover (kcat, min−1) | 1.2 ± 0.3 | 4.5 ± 0.8 | 3.2 ± 0.5 |
Tissue preference | Hematopoietic | Ubiquitous | Hypoxia-sensitive |
Common resistance mechanisms | BIRC3 deletion, XIAP upregulation | CRBN mutations, splicing variants | VHL mutations |
Optimal PROTAC size | 800–900 Da | 900–1,200 Da | 850–1,100 Da |
Linker design flexibility | High (tolerant of polar groups) | Moderate | Low (requires precise vectoring) |
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 72138-88-6
CAS No.: 1526817-78-6
CAS No.: 37305-51-4